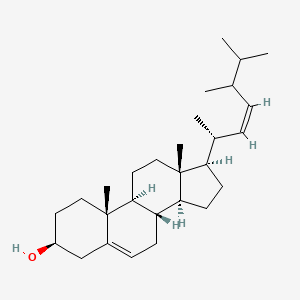
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is a sterol compound that is structurally related to ergosterol Sterols are a subgroup of steroids and are important components of cell membranes in fungi, plants, and animals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to the precursor compound under specific conditions, usually in the presence of a catalyst such as palladium on carbon.
Isomerization: This step converts the precursor into the desired isomeric form. This can be achieved using specific reagents and conditions that favor the formation of the (24xi) isomer.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using fungi or yeast that naturally produce sterols. The sterols are then extracted and purified through a series of chemical reactions and purification steps to yield the final product.
Análisis De Reacciones Químicas
Types of Reactions
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other sterol compounds.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal properties and its role in the development of antifungal drugs.
Industry: Used in the production of sterol-based products, such as dietary supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes. As a sterol, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. In fungi, it plays a crucial role in maintaining cell membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: A closely related sterol found in fungi, with similar structural features.
Cholesterol: A sterol found in animal cell membranes, with a similar role in maintaining membrane structure.
Stigmasterol: A plant sterol with similar structural properties.
Uniqueness
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is unique due to its specific isomeric form and its particular role in fungal biology. Unlike cholesterol, which is predominant in animal cells, this compound is more relevant to fungi and certain plants, making it a valuable target for antifungal research and applications.
Propiedades
Número CAS |
51744-68-4 |
|---|---|
Fórmula molecular |
C28H46O |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clave InChI |
OILXMJHPFNGGTO-WDUDWEGRSA-N |
SMILES isomérico |
C[C@H](/C=C\C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



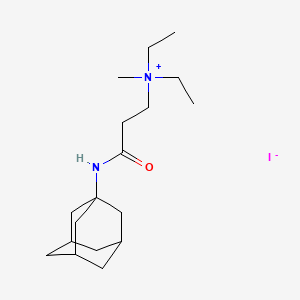
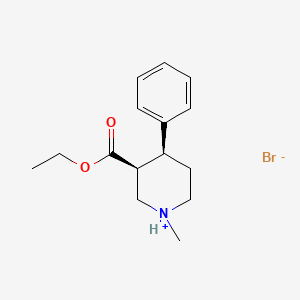
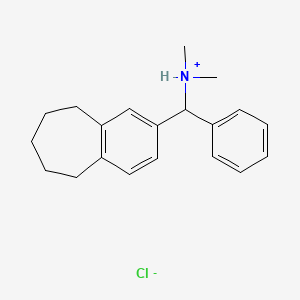
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)


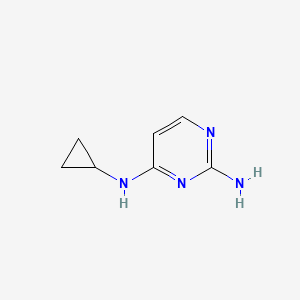
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)




